1-Naphthalen-1-YL-piperazin-2-one
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Overview
Description
1-Naphthalen-1-YL-piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-YL-piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-1-YL-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Naphthalen-1-YL-piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-YL-piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl-acetic acid: This compound shares a similar piperazine ring structure but has an additional acetic acid moiety.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Another compound with a naphthalene moiety, used as a fungicide.
Uniqueness: 1-Naphthalen-1-YL-piperazin-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-naphthalen-1-ylpiperazin-2-one |
InChI |
InChI=1S/C14H14N2O/c17-14-10-15-8-9-16(14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
InChI Key |
MRPFTDWIDIRVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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